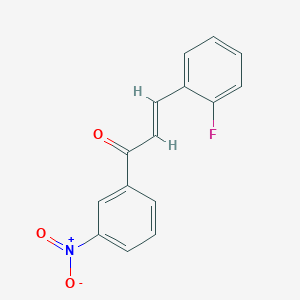

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one

Description

(E)-3-(2-Fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone framework. Its structure features a 2-fluorophenyl group at the β-position and a 3-nitrophenyl group at the α-position. The electron-withdrawing nitro (-NO₂) and fluorine (-F) substituents influence its electronic properties, reactivity, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-14-7-2-1-4-11(14)8-9-15(18)12-5-3-6-13(10-12)17(19)20/h1-10H/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCIHGBQVFALYSG-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. For this compound, 2-fluorobenzaldehyde and 3-nitroacetophenone are used as starting materials. The reaction is usually carried out in an ethanol solution with sodium hydroxide as the base, under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Amino derivatives.

Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Fluorinated chalcones, including (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, have been investigated for their anticancer properties. Studies indicate that these compounds can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Research has shown that chalcones can modulate various signaling pathways involved in cancer progression, making them potential candidates for developing new anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. The presence of the nitro group enhances its interaction with microbial targets, leading to increased efficacy against a range of pathogens. In vitro studies have demonstrated that certain chalcones exhibit significant antibacterial and antifungal activities, suggesting their potential use in treating infections .

Organic Synthesis

Building Block in Organic Chemistry

this compound serves as an important intermediate in organic synthesis. Its unique functional groups allow for further chemical modifications, making it a versatile building block for synthesizing more complex molecules. Researchers utilize this compound in the synthesis of various biologically active molecules and materials .

Material Science

Photophysical Properties

The photophysical properties of this compound have been studied for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices. The presence of the fluorine atom can influence the electronic properties of the compound, enhancing its performance in optoelectronic applications .

Case Study 1: Anticancer Activity

A study conducted on various chalcones, including this compound, revealed that these compounds could induce apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspases and the modulation of Bcl-2 family proteins, which are crucial in regulating cell death pathways .

Case Study 2: Antimicrobial Efficacy

In another investigation, this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the compound's ability to disrupt bacterial cell membranes and inhibit growth effectively, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets and pathways. The presence of the nitro group suggests potential interactions with enzymes and proteins, while the fluorine atom may influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Chalcones with structural analogs to (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one differ in substituent positions, electronic profiles, and biological activities. Below is a systematic comparison:

Structural Analogs with Fluorophenyl/Nitrophenyl Variations

Key Observations :

- The 3-nitrophenyl group at the α-position enhances electron deficiency, improving reactivity in Michael additions and interactions with biological targets (e.g., STAT3 in cancer pathways) .

- Fluorine at the 2-position (vs. 3- or 4-positions) increases steric hindrance and alters π-π stacking, affecting binding to enzymes like MAO-A or kinases .

- Hybrid systems (e.g., thiazole-pyridine in ) show enhanced anticancer activity compared to simple aryl-substituted chalcones.

Electronic and Optical Properties

A comparative study of two chalcones (Table 1) highlights the impact of substituents on electronic behavior:

Table 1: Electronic Properties of Nitrophenyl Chalcones

Insights :

- Electron-donating groups (e.g., -NMe₂) reduce the HOMO-LUMO gap, enhancing charge transfer and nonlinear optical (NLO) properties .

- The absence of data for the target compound underscores a research gap in its photophysical characterization.

Anticancer Activity :

- (E)-3-(3-Nitrophenyl)-1-(2,4,6-trimethoxyphenyl)prop-2-en-1-one inhibits hepatocellular carcinoma (HCC) by modulating mitochondrial apoptosis pathways (IC₅₀ = 8.2 µM) .

- The pyridine-thiazole hybrid (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)thiazol-5-yl]prop-2-en-1-one shows superior activity against breast cancer (MCF-7, IC₅₀ = 3.5 µM) .

Antifungal Activity :

- (E)-1-(3’-Methoxy-4’-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one exhibits potent activity against Trichophyton rubrum (MIC = 0.07 µg/mL) .

- Fluorophenyl analogs (e.g., 4-F substitution) show reduced efficacy compared to nitro-substituted derivatives .

MAO-A Inhibition :

- Morpholine-based chalcones (e.g., (E)-3-(4-bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one) achieve IC₅₀ = 0.9 µM for MAO-A, highlighting the role of heterocyclic moieties .

Biological Activity

(E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, a member of the chalcone class, exhibits a range of biological activities attributed to its unique chemical structure. This compound features a fluorine atom and a nitro group, which can significantly influence its reactivity and interaction with biological targets.

The compound is synthesized through the Claisen-Schmidt condensation reaction, involving 2-fluorobenzaldehyde and 3-nitroacetophenone in the presence of sodium hydroxide as a base. The reaction typically occurs in ethanol under reflux conditions, yielding the desired chalcone derivative with high purity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets. The nitro group may facilitate interactions with enzymes and proteins, while the fluorine atom enhances lipophilicity, potentially improving cell membrane permeability .

Anticancer Properties

Recent studies have highlighted the compound's potential anticancer effects. For instance, it has shown significant antiproliferative activity against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values ranging from 0.17 to 2.69 µM in chronic lymphocytic leukemia (CLL) cell lines, indicating strong cytotoxicity . The pro-apoptotic effects were also notable, with cell viability reduced significantly at concentrations around 10 µM .

Antimicrobial Activity

Chalcones have been recognized for their antimicrobial properties, and this compound is no exception. Preliminary evaluations suggest that it may exhibit both antibacterial and antifungal activities. The presence of halogen substituents, such as fluorine, is believed to enhance these bioactivities by altering the electronic characteristics of the molecule .

Case Studies and Research Findings

| Study Reference | Biological Activity | Cell Line/Organism | IC50 Values |

|---|---|---|---|

| Antiproliferative | CLL Cell Lines | 0.17–2.69 µM | |

| Anticancer | HEPG2 Liver Carcinoma | <10 µM | |

| Antimicrobial | Various Bacterial Strains | Not specified |

In one study focusing on nitrostyrenes, similar compounds exhibited significant anticancer effects across multiple cancer types, including oral and colon cancers, mediated through reactive oxygen species (ROS) pathways .

Q & A

Q. What are the optimal synthetic routes for (E)-3-(2-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, and how can reaction conditions be adjusted to improve yield?

The compound is typically synthesized via Claisen-Schmidt condensation, reacting substituted acetophenones with benzaldehyde derivatives. Key parameters include:

- Catalyst selection : Use NaOH or KOH in ethanol/water mixtures for efficient enolate formation .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct suppression .

- Purification : Recrystallization from ethanol or column chromatography enhances purity .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- X-ray crystallography : Determines molecular conformation and confirms the E-isomer geometry via C=C bond length (typically ~1.34 Å) .

- NMR/FTIR : NMR identifies aromatic proton splitting patterns (e.g., fluorine-induced shifts at ~7.2–8.5 ppm), while FTIR confirms carbonyl stretching (1650–1700 cm) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H] at m/z 313) .

Advanced Research Questions

Q. How can nonlinear optical (NLO) properties of this compound be evaluated for photonic applications?

- Hyperpolarizability measurement : Use Kurtz-Perry powder method with a Nd:YAG laser (1064 nm) to quantify second-harmonic generation (SHG) efficiency. Compare to urea or KDP standards .

- DFT calculations : Optimize geometry at B3LYP/6-311G++(d,p) level to compute dipole moment and first hyperpolarizability () .

Q. What computational strategies resolve contradictions in experimental vs. theoretical electronic transition data?

- TD-DFT modeling : Simulate UV-Vis spectra (e.g., in DMSO) and compare with experimental . Adjust solvent polarity parameters in Gaussian 09 to align charge-transfer transitions .

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/N) to explain crystal packing effects on absorption .

Q. How can crystallographic data discrepancies arising from polymorphism be addressed?

- Variable-temperature XRD : Analyze thermal expansion coefficients to identify phase transitions.

- Hansen solubility parameters : Screen solvents (e.g., DMF vs. acetone) to isolate stable polymorphs .

Q. What methodologies are recommended for designing biological activity studies (e.g., antimicrobial)?

- MIC assays : Test against S. aureus and E. coli using broth microdilution (concentration range: 1–100 µg/mL). Include positive controls (e.g., ciprofloxacin) .

- Docking studies : Target enoyl-ACP reductase (FabI) or β-lactamases using AutoDock Vina to predict binding affinity .

Q. How does substituent electronic effects influence regioselectivity in derivative synthesis?

- Hammett analysis : Correlate σ values of substituents (e.g., -NO, -F) with reaction rates in electrophilic substitution.

- In situ FTIR monitoring : Track intermediate enolate formation to optimize regioselective alkylation .

Q. What experimental approaches elucidate photophysical degradation pathways under UV exposure?

- LC-MS/MS : Identify photoproducts (e.g., nitroso or hydroxylated derivatives) after controlled UV irradiation .

- EPR spectroscopy : Detect radical intermediates (e.g., aryl nitroxides) using spin-trapping agents like DMPO .

Q. How do solvent polarity and proticity affect tautomeric equilibria in solution?

- NMR titration : Monitor keto-enol shifts in DMSO-d vs. CDCl.

- DFT solvation models : Apply SMD continuum model to calculate tautomer stability in varying solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.